Thunberginol A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

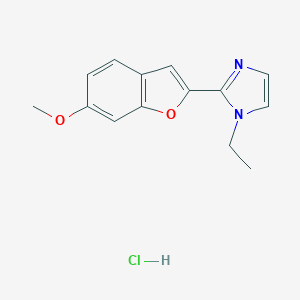

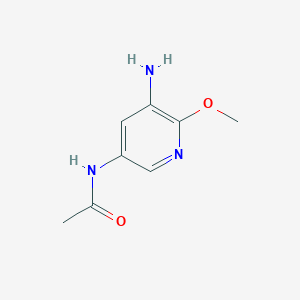

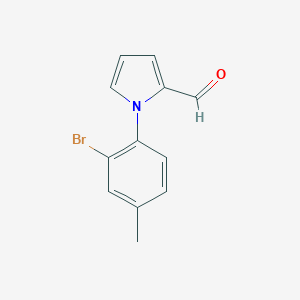

Thunberginol A is an isocoumarin found in Hydrangea macrophylla and the herbal preparation hydrangeae dulcis folium which is produced from its leaves .

Synthesis Analysis

Thunberginol A has been synthesized through thermal cyclization reaction of d- and g-ketoamides . The synthesized isocoumarins were evaluated for their anti-allergic activity, in which thunberginol B exhibited the highest inhibitory potency .Molecular Structure Analysis

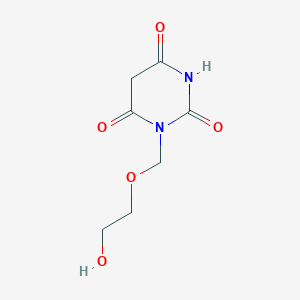

Thunberginol A contains total 32 bond(s); 22 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aromatic), and 3 aromatic hydroxyl(s) .Chemical Reactions Analysis

Thunberginols A, B, and F from the processed leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium) substantially inhibited the degranulations by antigen and calcium ionophore A23187, and the releases of TNF-a and IL-4 by antigen in RBL-2H3 cells .Physical And Chemical Properties Analysis

Thunberginol A has a molecular formula of C15H10O5 and a molecular weight of 270.24 .Wissenschaftliche Forschungsanwendungen

Anti-Allergic and Anti-Inflammatory Effects

- Thunberginol A, along with thunberginol B, has been studied for its effects in inhibiting the expression of cytokines and the activation of activator protein-1 in RBL-2H3 cells. These compounds have shown substantial inhibitory effects on degranulation, release of tumor necrosis factor-alpha, and interleukin-4, indicating potential anti-allergic and anti-inflammatory properties (Matsuda et al., 2008).

Cell Cycle Arrest and Anticancer Potential

- Research on Thunbergia Laurifolia, which contains thunberginol A, has shown that it can induce cell cycle arrest in human breast cancer cells. This suggests potential anticancer properties by inhibiting cell growth and promoting apoptosis (Jetawattana et al., 2015).

Neuroprotective Effects

- A study focusing on Thunbergia laurifolia, which contains thunberginol A, demonstrated potential neuroprotective effects. It showed that an extract from this plant could improve cognitive and emotional deficits in mice, suggesting potential benefits for neurological disorders (Rojsanga et al., 2015).

Antioxidant and Anti-inflammatory Properties

- Hydrangea macrophylla, containing thunberginol A, has been found to protect against stress-induced anxiety in mice. This is attributed to its antioxidant and anti-inflammatory properties, indicating a potential role in treating neurological disorders related to stress (Lee et al., 2022).

Synthesis and Structure-Activity Relationships

- Studies have been conducted on the synthesis of thunberginol A and related compounds, providing insights into their structural requirements for biological activity. This research is crucial for the development of new pharmacological agents (Kurume et al., 2008).

Wirkmechanismus

Thunberginols A, B, and F inhibited increase in intracellular free Ca2 levels, which is an essential process for the degranulation and production of cytokines, in RBL-2H3 cells induced by antigen, but not by calcium ionophore A23187 . These results suggested that these active compounds inhibited the degranulation processes both before and after increase in intracellular free Ca2 levels .

Eigenschaften

CAS-Nummer |

147666-80-6 |

|---|---|

Produktname |

Thunberginol A |

Molekularformel |

C15H10O5 |

Molekulargewicht |

270.24 g/mol |

IUPAC-Name |

3-(3,4-dihydroxyphenyl)-8-hydroxyisochromen-1-one |

InChI |

InChI=1S/C15H10O5/c16-10-5-4-8(6-12(10)18)13-7-9-2-1-3-11(17)14(9)15(19)20-13/h1-7,16-18H |

InChI-Schlüssel |

WHZXJVJVGGWZQI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC(=C(C=C3)O)O |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC(=C(C=C3)O)O |

Andere CAS-Nummern |

147666-80-6 |

Synonyme |

thunberginol A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.